molecular formula C10H14BrNO B1267863 2-(3-bromophenoxy)-N,N-dimethylethanamine CAS No. 221915-84-0

2-(3-bromophenoxy)-N,N-dimethylethanamine

Cat. No. B1267863
Key on ui cas rn: 221915-84-0
M. Wt: 244.13 g/mol
InChI Key: ITRIRBFNZOUJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08394795B2

Procedure details

Diisopropyl diazene-1,2-dicarboxylate (1.56 g, 7.34 mmol) was added dropwise to a 0° C. solution of 3-bromophenol (1.155 g, 6.68 mmol), 2-(dimethylamino)ethanol (0.65 g, 7.34 mmol) and triphenylphosphine (1.93 g, 7.34 mmol) in THF (20 mL). The mixture was allowed to warm to room temperature over 16 hours, and then the volatiles were removed under reduced pressure. The resulting residue was partitioned between ethyl acetate (20 mL) and 1N HCl (20 mL), and the aqueous layer was collected and washed with ethyl acetate. The aqueous layer was neutralized with saturated NaHCO3 (50 mL), extracted with ethyl acetate, and dried (MgSO4). Purification via silica chromatography (eluting with 4% MeOH/DCM) afforded 2-(3-bromophenoxy)-N,N-dimethylethanamine (1.03 g, 63%) as an oil.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.155 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(C(OC(C)C)=O)=NC(OC(C)C)=O.[Br:15][C:16]1[CH:17]=[C:18]([OH:22])[CH:19]=[CH:20][CH:21]=1.[CH3:23][N:24]([CH3:28])[CH2:25][CH2:26]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[Br:15][C:16]1[CH:17]=[C:18]([CH:19]=[CH:20][CH:21]=1)[O:22][CH2:26][CH2:25][N:24]([CH3:28])[CH3:23]

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
1.155 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
0.65 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
1.93 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between ethyl acetate (20 mL) and 1N HCl (20 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous layer was collected
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
via silica chromatography (eluting with 4% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(OCCN(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.